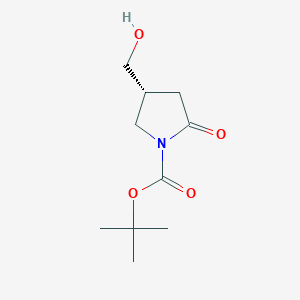
(R)-Tert-Butyl 4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Tert-Butyl 4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Tert-Butyl 4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 4-oxopyrrolidine-1-carboxylate with formaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the hydroxymethyl group at the 4-position of the pyrrolidine ring.
Industrial Production Methods
In an industrial setting, the production of ®-Tert-Butyl 4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
®-Tert-Butyl 4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group at the 2-position can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: 4-(Carboxymethyl)-2-oxopyrrolidine-1-carboxylate.
Reduction: 4-(Hydroxymethyl)-2-hydroxypyrrolidine-1-carboxylate.
Substitution: 4-(Alkoxymethyl)-2-oxopyrrolidine-1-carboxylate.
Aplicaciones Científicas De Investigación
®-Tert-Butyl 4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as an intermediate in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Employed in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of ®-Tert-Butyl 4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The compound’s chiral nature allows it to interact selectively with chiral centers in biological molecules, enhancing its efficacy in medicinal applications.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-Tert-Butyl 4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate
- Tert-Butyl 4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate (racemic mixture)
- Tert-Butyl 4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate derivatives
Uniqueness
®-Tert-Butyl 4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial for its activity in biological systems. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C10H17NO4 |
|---|---|
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
tert-butyl (4R)-4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-7(6-12)4-8(11)13/h7,12H,4-6H2,1-3H3/t7-/m1/s1 |
Clave InChI |
RDLYXOPLDAOZNV-SSDOTTSWSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@@H](CC1=O)CO |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(CC1=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B13087108.png)
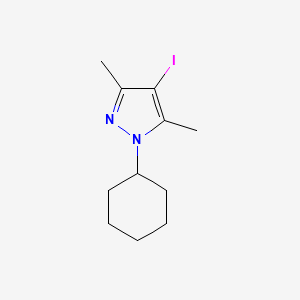
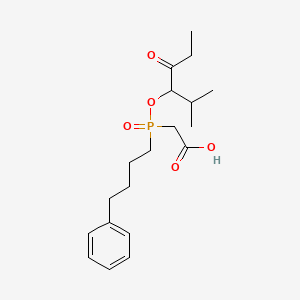
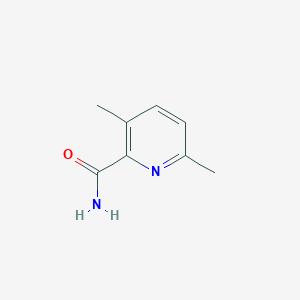
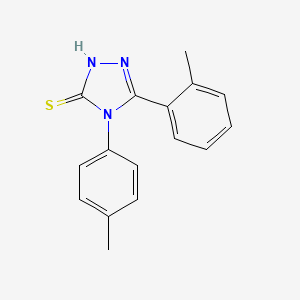
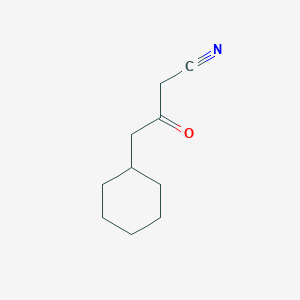
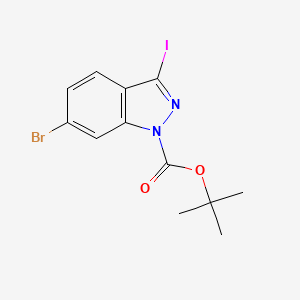

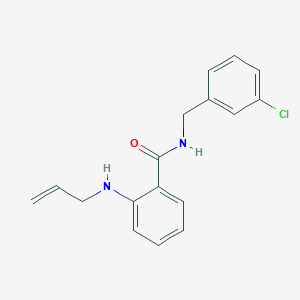

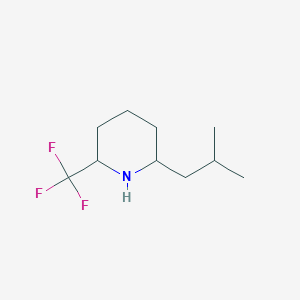
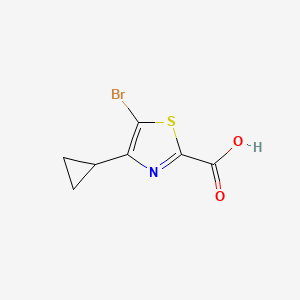
![5-[(3-Methylbutan-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B13087199.png)

